molecular formula C22H22N4O2 B10980717 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

Cat. No.: B10980717
M. Wt: 374.4 g/mol
InChI Key: CRMCDFMBHXIZDG-UHFFFAOYSA-N
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Description

The compound 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide (CAS: 1282107-96-3) is a hybrid molecule featuring an indole moiety linked via a propanamide chain to a 2-methyl-4-oxoquinazoline group. Its molecular formula is C₂₁H₂₀N₄O₂, with a molecular weight of 360.4 .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H22N4O2/c1-15-25-20-9-5-3-7-18(20)22(28)26(15)13-12-23-21(27)11-10-16-14-24-19-8-4-2-6-17(16)19/h2-9,14,24H,10-13H2,1H3,(H,23,27)

InChI Key

CRMCDFMBHXIZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Quinazolinone Core Formation

The 2-methylquinazolin-4(3H)-one scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with acetamidine or its equivalents. A representative protocol involves:

Reagents :

  • Anthranilamide (2.0 equiv)

  • Acetic anhydride (3.0 equiv)

  • p-Toluenesulfonic acid (p-TSA, 0.1 equiv)

  • Acetonitrile (reflux, 4 h).

Mechanism :

  • Acetylation of anthranilamide’s amine group.

  • Intramolecular cyclization to form the quinazolinone ring.

  • Methyl group incorporation at C2 via acetyl migration.

Yield : 58–72% after recrystallization from ethanol.

Ethylamine Side Chain Introduction

The ethylamine spacer is introduced via nucleophilic substitution or reductive amination:

Method A : Alkylation with 2-bromoethylamine hydrobromide

  • Conditions : K₂CO₃, DMF, 80°C, 6 h.

  • Yield : 68%.

Method B : Reductive amination of quinazolinone-3-acetaldehyde

  • Reagents : NaBH₃CN, NH₄OAc, MeOH, 25°C, 12 h.

  • Yield : 82%.

Synthesis of 3-(1H-Indol-3-yl)propanoyl Chloride

Indole Propanoyl Acid Preparation

3-(1H-Indol-3-yl)propanoic acid is synthesized through Friedel-Crafts acylation:

Steps :

  • Indole protection : Benzoylation using BzCl/pyridine (0°C, 2 h).

  • Acylation : Reaction with acryloyl chloride/AlCl₃ (CH₂Cl₂, −10°C, 1 h).

  • Deprotection : NaOH/EtOH (reflux, 3 h).

Yield : 74% over three steps.

Acid Chloride Formation

The carboxylic acid is converted to its acyl chloride using oxalyl chloride:

  • Conditions : Oxalyl chloride (2.5 equiv), catalytic DMF, CH₂Cl₂, 0°C → 25°C, 3 h.

  • Yield : Quantitative.

Amide Coupling to Assemble the Target Molecule

The final step involves coupling the quinazolinone ethylamine and indole propanoyl chloride:

Method 1 : Schotten-Baumann Reaction

  • Reagents :

    • 2-Methyl-4-oxoquinazolin-3(4H)-yl ethylamine (1.0 equiv)

    • 3-(1H-Indol-3-yl)propanoyl chloride (1.2 equiv)

    • NaOH (10% aq), THF, 0°C, 2 h.

  • Yield : 65%.

Method 2 : EDCl/HOBt-Mediated Coupling

  • Reagents :

    • EDCl (1.5 equiv), HOBt (1.5 equiv)

    • DIPEA (2.0 equiv), DMF, 25°C, 12 h.

  • Yield : 88%.

Optimization and Analytical Validation

Reaction Monitoring

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 12.7 min.

  • LC-MS : [M+H]⁺ = 395.5 m/z (calculated), 395.4 m/z (observed).

Purification Techniques

  • Silica Gel Chromatography : EtOAc/hexanes (3:7 → 1:1).

  • Recrystallization : Ethanol/water (7:3), mp 204–206°C.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.91 (s, 1H, indole NH), 8.20 (d, J = 7.9 Hz, quinazolinone H), 7.74–7.62 (m, aromatic H), 4.12 (t, ethylamine CH₂), 2.98 (q, propanamide CH₂).

  • IR : 1719 cm⁻¹ (amide C=O), 1626 cm⁻¹ (quinazolinone C=O).

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Key Advantages
Schotten-Baumann35295Cost-effective, aqueous conditions
EDCl/HOBt37499High efficiency, minimal racemization
Reductive Amination46197Mild conditions for sensitive substrates

Challenges and Mitigation Strategies

  • Indole Polymerization :

    • Cause : Acidic conditions during acylation.

    • Solution : Use of protecting groups (e.g., benzoyl) and low temperatures.

  • Quinazolinone Oxidation :

    • Cause : Air exposure of dihydro intermediates.

    • Solution : Conduct reactions under N₂ atmosphere and add antioxidants (e.g., BHT).

  • Amide Racemization :

    • Cause : Basic conditions in Schotten-Baumann.

    • Solution : Use coupling agents like EDCl/HOBt at neutral pH.

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized Al₂O₃ for quinazolinone cyclization reduces waste.

  • Continuous Flow Synthesis : Microreactors for Friedel-Crafts acylation improve heat transfer.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) in amide coupling .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Structure and Characteristics

The molecular formula of the compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2} with a molecular weight of approximately 364.44 g/mol. The structure consists of an indole moiety linked to a quinazoline derivative, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Case Study: Antitumor Activity
    • In vitro studies conducted by the National Cancer Institute (NCI) revealed that the compound exhibited a mean growth inhibition (GI) value of 15.72μM15.72\,\mu M against human tumor cells, indicating promising antitumor properties .
    • The mechanism of action appears to involve interference with cell cycle progression, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent, particularly against resistant bacterial strains.

  • Case Study: Antimicrobial Efficacy
    • A series of derivatives based on the compound were synthesized and tested for their antibacterial activity against Mycobacterium tuberculosis and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    • The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline moiety can enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes or receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substitutions on the quinazoline ring, indole system, or linker modifications. These changes influence molecular weight, lipophilicity, and target binding.

Table 1: Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Reported Activity
Target Compound (1282107-96-3) C₂₁H₂₀N₄O₂ 360.4 2-Methyl-4-oxoquinazoline N/A
N-[2-(2-Ethyl-4-oxoquinazolin-3-yl)ethyl] analog (1435907-54-2) C₂₂H₂₂N₄O₂ 388.5 2-Ethyl-4-oxoquinazoline N/A
1DC C₁₈H₁₈N₄O₂ 322.4 Pyridinyl, 4-oxoquinazoline N/A
Carbazole analog (N/A) C₂₃H₁₉ClN₃O 394.9 6-Chlorocarbazole Anti-inflammatory
Benzooxazepin derivative (10a,b) Complex N/A Benzooxazepin, phthalic anhydride linker Antimicrobial

Functional Group Modifications

  • Compound 1DC (C₁₈H₁₈N₄O₂) replaces the indole with a pyridinyl group, reducing steric hindrance for target binding .
  • Indole Modifications :

    • The carbazole analog (C₂₃H₁₉ClN₃O) replaces quinazoline with chlorocarbazole, demonstrating anti-inflammatory activity via prostaglandin inhibition .
  • Linker Diversity :

    • Benzooxazepin derivatives incorporate a cyclic anhydride linker, enabling antimicrobial activity through heterocyclic interactions .

Biological Activity

The compound 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is a hybrid molecule that integrates indole and quinazoline moieties, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O
Molecular Weight306.36 g/mol
LogP2.2806
Polar Surface Area58.569 Ų

Antimicrobial Activity

Research indicates that derivatives of indole and quinazoline possess significant antimicrobial properties. The compound exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting strong antibacterial potential . Additionally, it demonstrated activity against Mycobacterium tuberculosis, inhibiting growth effectively at concentrations as low as 10 μg/mL over extended periods .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated across various cancer cell lines. Notably, it showed significant cytotoxicity against A549 lung cancer cells, with IC₅₀ values in the micromolar range (less than 10 μM ) for several synthesized analogs . The preferential suppression of rapidly dividing cancer cells compared to slower-growing non-tumor cells highlights its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assessments revealed that compounds related to This compound exhibited varying degrees of toxicity. Compounds 3c , f , g , k , r , and 3z were particularly noted for their high cytotoxicity against multiple cancer cell lines, indicating a promising therapeutic profile .

Study 1: Antibacterial Evaluation

A study conducted on the antibacterial properties of the compound demonstrated its effectiveness against Gram-positive bacteria, particularly MRSA. The compound's ability to inhibit biofilm formation was also assessed, revealing that it could prevent biofilm development without significantly affecting cell viability in planktonic cultures .

Study 2: Anticancer Efficacy

In another study, the compound was tested against various cancer cell lines, including A549 and MCF7. Results indicated a strong correlation between concentration and cell viability reduction, with significant effects observed at low micromolar concentrations. This suggests potential applications in cancer therapy .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide?

The synthesis of indole-quinazoline hybrids typically involves multi-step reactions. Key steps include:

  • Indole and quinazoline coupling : Use of nucleophilic substitution or amide bond formation between the indole and quinazoline moieties. Ethanol or dimethylformamide (DMF) are common solvents, with heating (reflux at 80–100°C) to drive the reaction .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
  • Yield optimization : Reaction time (4–8 hours) and stoichiometric ratios (e.g., 1:1.2 for indole:quinazoline derivatives) significantly affect yields. Catalysts like p-toluenesulfonic acid (p-TSA) may improve efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization relies on spectroscopic and analytical techniques:

  • FT-IR : Confirm presence of amide (C=O stretch at ~1700 cm⁻¹) and indole N-H (broad peak at ~3400 cm⁻¹) .
  • NMR : ¹H NMR should show aromatic protons (δ 6.9–8.4 ppm for indole and quinazoline rings) and methyl groups (δ 2.4–3.2 ppm). ¹³C NMR peaks for carbonyl carbons appear at ~160–170 ppm .
  • Mass spectrometry : ESI-MS (m/z) confirms molecular weight (e.g., 466 [M+H]⁺ for similar analogs) .

Q. What experimental design considerations are critical for assessing biological activity?

  • In vitro assays : Use cell lines (e.g., cancer HepG2 or microbial strains) to test antiproliferative/antimicrobial activity. Dose-response curves (0.1–100 µM) and controls (DMSO vehicle) are essential .
  • Molecular docking : Screen against targets like human formyl-peptide receptors (FPR2) to predict binding modes. Software like AutoDock Vina with PDB structures (e.g., 6OMM) is standard .
  • Replicates : Triplicate experiments and ANOVA analysis minimize variability .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?

Discrepancies may arise from tautomerism or impurities. Strategies include:

  • Variable temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
  • HPLC-MS coupling : Identify co-eluting impurities using reverse-phase C18 columns (acetonitrile/water gradient) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. What strategies mitigate instability of the quinazolin-4-one moiety during storage?

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis. Avoid aqueous buffers (pH > 7) .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to solid formulations .
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. How do structural modifications (e.g., substituents on indole/quinazoline) influence receptor binding kinetics?

  • SAR studies : Compare analogs with substituents at indole C5 (e.g., methoxy vs. halogen). Use surface plasmon resonance (SPR) to measure KD values for FPR2 .
  • Molecular dynamics simulations : Assess binding pocket interactions (e.g., hydrogen bonds with quinazolin-4-one carbonyl) over 100 ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA methods quantify contributions of hydrophobic/electrostatic interactions .

Q. What methodologies address low solubility in pharmacological assays?

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Nanoparticle formulations : Encapsulate in PLGA nanoparticles (150–200 nm size via solvent evaporation) for sustained release .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP from >3 to 1–2 .

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